molecular formula C13H15F2NO B4793119 N-cyclohexyl-2,5-difluorobenzamide

N-cyclohexyl-2,5-difluorobenzamide

Cat. No.: B4793119
M. Wt: 239.26 g/mol
InChI Key: LCCWOPPQEMMBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,5-difluorobenzamide is a useful research compound. Its molecular formula is C13H15F2NO and its molecular weight is 239.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.11217043 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexyl-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCWOPPQEMMBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
N-cyclohexyl-2,5-difluorobenzamide belongs to a class of compounds known for their analgesic effects. Research indicates that derivatives of this compound exhibit significant pain-relieving properties, potentially surpassing traditional analgesics like morphine in efficacy while presenting lower dependency risks. The structural modifications involving the cyclohexyl and difluorobenzamide moieties contribute to its enhanced pharmacological profile .

Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. The compound has shown effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents. The fluorine substituents enhance the compound's lipophilicity and stability, making it a candidate for further exploration in treating infectious diseases .

Biological Research

Inhibitor of Angiogenesis
Recent investigations have highlighted the role of this compound as an inhibitor of angiogenesis. Angiogenesis is a critical process in cancer progression; thus, compounds that can inhibit this process are valuable in cancer therapy. Molecular docking studies suggest that this compound binds effectively to receptors involved in vascular formation, indicating its potential as a therapeutic agent in oncology.

Enzyme Interaction Studies
The compound has been studied for its interactions with specific enzymes and receptors, which could lead to the development of targeted therapies. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's therapeutic potential .

Industrial Applications

Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique structure allows it to act as an intermediate in various synthetic pathways, facilitating the development of new materials and chemicals for industrial applications.

Material Science
The compound's properties make it suitable for applications in material science, particularly in developing polymers and other materials with specific functional characteristics. The incorporation of fluorinated groups can enhance material stability and performance under various conditions .

Case Studies

Study Focus Findings
Analgesic ActivityDemonstrated higher potency than morphine with lower physical dependence liability .
Antimicrobial EfficacyEffective against multiple pathogens; potential for new antimicrobial drug development .
Angiogenesis InhibitionInhibitory effects observed in vitro; promising candidate for cancer treatment strategies.
Synthetic ApplicationsUtilized as an intermediate in complex organic synthesis; enhances efficiency in material production.

Q & A

Q. How is computational modeling integrated to predict pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate absorption, CYP450 interactions, and blood-brain barrier penetration.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor binding modes.
  • QSAR : Quantitative structure-activity relationships correlate structural features (e.g., fluorine position) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.